(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone
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Overview
Description
The compound “(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone” is a heterocyclic compound used in scientific research. It’s part of a broader class of compounds known as imidazoles, which are five-membered heterocyclic moieties that possess three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of similar compounds involves several steps. For instance, the synthesis of a novel series of 4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines involved N-arylation of imidazole with 4-fluorobenzaldehyde using hexadecyltrimethylammonium bromide as a catalyst . This was followed by treatment with substituted acetophenones to yield corresponding chalcones. Each chalcone was then reacted with guanidine hydrochloride to result in the title compounds .Molecular Structure Analysis
The molecular structure of imidazole-containing compounds like this one is characterized by a five-membered heterocyclic moiety with three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The chemical reactions involving imidazole-containing compounds are diverse and depend on the specific compound and conditions. For instance, the synthesis of a series of 4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines involved several reactions, including N-arylation, treatment with substituted acetophenones, and reaction with guanidine hydrochloride .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms, leading to two equivalent tautomeric forms .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds related to "(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone" involve complex chemical reactions to introduce various functional groups, enhancing the compound's potential biological activities. For instance, the synthesis of piperazinyl oxazolidinone antibacterial agents incorporating a pyrimidine ring shows the versatility of such compounds in generating new antibacterial agents with significant activity against gram-positive pathogens (Tucker et al., 1998). Similarly, the development of anthranilamide–pyrazolo[1,5‐a]pyrimidine conjugates highlights the compound's role in activating p53 in cervical cancer cells, indicating its potential therapeutic applications (Kamal et al., 2012).
Anticancer Activity
The compound's derivatives have been evaluated for their anticancer activity, demonstrating significant potential in this area. For example, the synthesis of imidazo[1,2-a]pyrimidine Mannich bases and their screening against different human cancer cell lines revealed compounds with notable antiproliferative activity, suggesting their usefulness in cancer therapy (Aeluri et al., 2015). Additionally, the creation of novel pyrazole and pyrimidine derivatives and their evaluation against MCF-7 cell lines further emphasize the anticancer potential of these compounds (Farag & Fahim, 2019).
Antimicrobial Activity
These compounds also exhibit antimicrobial properties, as demonstrated by the synthesis of new heterocycles with antimicrobial and antiproliferative activities. The molecular docking studies of these compounds show their potential as antimicrobial agents, providing a foundation for further research in this direction (Fahim et al., 2021).
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds have a broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could potentially impact its bioavailability .
Result of Action
Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .
Safety and Hazards
properties
IUPAC Name |
[4-(6-imidazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6OS/c23-16(13-2-1-9-24-13)21-7-5-20(6-8-21)14-10-15(19-11-18-14)22-4-3-17-12-22/h1-4,9-12H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEHTRUITSTHLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone |
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